7-Methyldecane-3,4-diol

Description

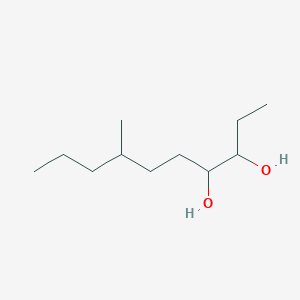

Structure

2D Structure

3D Structure

Properties

CAS No. |

90824-11-6 |

|---|---|

Molecular Formula |

C11H24O2 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

7-methyldecane-3,4-diol |

InChI |

InChI=1S/C11H24O2/c1-4-6-9(3)7-8-11(13)10(12)5-2/h9-13H,4-8H2,1-3H3 |

InChI Key |

SFHLQJYQXVRXFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CCC(C(CC)O)O |

Origin of Product |

United States |

Stereochemical Analysis of 7 Methyldecane 3,4 Diol

Enumeration and Characterization of Stereoisomers (Enantiomers and Diastereomers)

7-Methyldecane-3,4-diol possesses three chiral centers at carbons 3, 4, and 7. The presence of multiple stereocenters gives rise to a number of possible stereoisomers, calculated by the 2^n rule, where 'n' is the number of chiral centers. In this case, with n=3, there are 2^3 = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers.

The eight stereoisomers can be systematically named by assigning the R/S configuration to each chiral center. The four pairs of enantiomers are:

(3R, 4R, 7R)-7-methyldecane-3,4-diol and (3S, 4S, 7S)-7-methyldecane-3,4-diol

(3R, 4R, 7S)-7-methyldecane-3,4-diol and (3S, 4S, 7R)-7-methyldecane-3,4-diol

(3R, 4S, 7R)-7-methyldecane-3,4-diol and (3S, 4R, 7S)-7-methyldecane-3,4-diol

(3R, 4S, 7S)-7-methyldecane-3,4-diol and (3S, 4R, 7R)-7-methyldecane-3,4-diol

Diastereomers are stereoisomers that are not mirror images of each other. For any given stereoisomer of this compound, the other six non-enantiomeric isomers are its diastereomers. For example, (3R, 4R, 7R)-7-methyldecane-3,4-diol is a diastereomer of the other six stereoisomers that are not its enantiomer, (3S, 4S, 7S).

The physical and chemical properties of these stereoisomers are distinct. Enantiomeric pairs will have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but will rotate plane-polarized light in equal but opposite directions. Diastereomers, on the other hand, will have different physical and chemical properties under all conditions.

Table 1: Theoretical Stereoisomers of this compound

| Configuration | Isomer Type |

| (3R, 4R, 7R) | Enantiomer of (3S, 4S, 7S) |

| (3S, 4S, 7S) | Enantiomer of (3R, 4R, 7R) |

| (3R, 4R, 7S) | Enantiomer of (3S, 4S, 7R) |

| (3S, 4S, 7R) | Enantiomer of (3R, 4R, 7S) |

| (3R, 4S, 7R) | Enantiomer of (3S, 4R, 7S) |

| (3S, 4R, 7S) | Enantiomer of (3R, 4S, 7R) |

| (3R, 4S, 7S) | Enantiomer of (3S, 4R, 7R) |

| (3S, 4R, 7R) | Enantiomer of (3R, 4S, 7S) |

Strategies for Stereoisomer Separation and Resolution

The separation of the stereoisomers of this compound is a critical step for their individual characterization and potential application. Various techniques can be employed for this purpose.

Enantioselective Chromatographic Techniques

The choice of mobile phase is also crucial and can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water). nih.gov The separation of all eight stereoisomers would likely require a multi-step process, first separating the diastereomeric pairs, followed by the resolution of each enantiomeric pair.

Diastereomeric Derivatization for Separation

Another common strategy for separating enantiomers is to convert them into a mixture of diastereomers by reacting them with a chiral derivatizing agent. These resulting diastereomers have different physical properties and can be separated by standard chromatographic or crystallization techniques.

For this compound, the two hydroxyl groups provide convenient handles for derivatization. Chiral acids, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), or chiral isocyanates can be used to form diastereomeric esters or carbamates, respectively. nih.gov Once the diastereomers are separated, the original enantiomers of the diol can be recovered by cleaving the derivatizing group.

Enzymatic Kinetic Resolution Methodologies

Enzymatic kinetic resolution is a highly selective method for separating enantiomers. This technique relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. Lipases are commonly used enzymes for the resolution of alcohols and diols. diva-portal.org

For this compound, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL) could be used to selectively acylate one of the enantiomers in a racemic pair. diva-portal.org This would result in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be easily separated. The choice of acyl donor and solvent can significantly influence the enantioselectivity of the resolution. This method can also be applied to the diastereomeric pairs.

Determination of Absolute and Relative Stereochemistry

Once the stereoisomers are separated, determining their absolute and relative configurations is essential.

Chiroptical Spectroscopy (e.g., Circular Dichroism Spectroscopy)

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. Enantiomers will exhibit mirror-image CD spectra. nih.gov

For this compound, the diol chromophore itself does not absorb strongly in the accessible UV-Vis region. Therefore, derivatization with a chromophoric group is often necessary to obtain a measurable CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum of the derivatized molecule can then be related to its absolute configuration, often through comparison with empirical rules or theoretical calculations. researchgate.net The exciton (B1674681) coupling between two chromophores introduced into the molecule can be a particularly powerful method for determining the absolute stereochemistry of diols.

Table 2: Summary of Stereochemical Analysis Techniques for this compound

| Technique | Purpose | Principle |

| Enantioselective Chromatography | Separation of enantiomers | Differential interaction with a chiral stationary phase. nih.gov |

| Diastereomeric Derivatization | Separation of enantiomers | Conversion to diastereomers with different physical properties. nih.gov |

| Enzymatic Kinetic Resolution | Separation of enantiomers | Enantioselective enzymatic transformation. diva-portal.org |

| Circular Dichroism Spectroscopy | Determination of absolute configuration | Differential absorption of circularly polarized light by chiral molecules. researchgate.net |

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment (e.g., 13C NMR Acetonide Method)

Advanced NMR spectroscopic methods provide detailed insights into the stereochemistry of molecules. For diols like this compound, a particularly effective technique is the ¹³C NMR analysis of their acetonide derivatives.

The ¹³C NMR acetonide method is a well-established strategy for assigning the relative stereochemistry of 1,2- and 1,3-diols. harvard.eduresearchgate.netrsc.orgdiva-portal.orgnih.govmdpi.com This method involves the chemical conversion of the diol into its corresponding acetonide, a cyclic ketal formed by the reaction with acetone (B3395972). The resulting five- or six-membered ring's conformation is dependent on the relative stereochemistry of the original diol, which in turn influences the ¹³C NMR chemical shifts of the acetonide's carbons—specifically the ketal carbon and the two methyl groups.

For 1,3-diols, the formation of an acetonide results in a 1,3-dioxane (B1201747) ring. The relative stereochemistry of the substituents on this ring dictates its preferred conformation. A syn-1,3-diol typically forms an acetonide that adopts a chair conformation with the substituents in equatorial or axial positions. In contrast, an anti-1,3-diol generally leads to a twist-boat conformation. These conformational differences lead to characteristic and predictable patterns in the ¹³C NMR spectrum.

Detailed Research Findings:

The empirical rules for the stereochemical assignment of 1,3-diol acetonides using ¹³C NMR are well-documented. Generally, for a syn-1,3-diol acetonide, the acetonide methyl groups exhibit distinct chemical shifts, with one resonating around 30 ppm (axial) and the other around 19 ppm (equatorial). The ketal carbon (C(CH₃)₂) typically appears at approximately 98.5 ppm. nih.gov

Conversely, for an anti-1,3-diol acetonide, the two methyl groups are in more similar magnetic environments, and their chemical shifts are consequently closer together, both appearing around 25 ppm. The ketal carbon in the anti isomer is generally shifted downfield to about 100.5 ppm. nih.gov These generalizations have been validated across a wide range of polyol-containing natural products. rsc.org

The table below presents typical ¹³C NMR chemical shift ranges for syn- and anti-1,3-diol acetonides, based on established literature. rsc.orgnih.gov

| Relative Stereochemistry | Acetonide Methyl Carbons (δ, ppm) | Ketal Carbon (δ, ppm) |

| syn | ~19 and ~30 | ~98.5 |

| anti | ~25 (both) | ~100.5 |

This interactive table summarizes the characteristic ¹³C NMR chemical shifts for determining the relative stereochemistry of 1,3-diol acetonides.

To illustrate with a concrete example from a related synthetic study, the ¹³C NMR data for an acetonide-protected diol fragment in the synthesis of a C33-C51 fragment of Stambomycin D showed signals consistent with these empirical rules. rsc.org The reported chemical shifts for the acetonide carbons in a specific intermediate were used to confirm the syn relationship of the hydroxyl groups.

The following table showcases the reported ¹³C NMR data for a relevant acetonide intermediate from the literature. rsc.org

| Carbon Atom | Chemical Shift (δ, ppm) |

| Acetonide Ketal Carbon | 98.6 |

| Acetonide Methyl 1 | 30.2 |

| Acetonide Methyl 2 | 20.0 |

This interactive table displays the ¹³C NMR chemical shifts for an acetonide-protected diol fragment from a synthetic study, illustrating the application of the acetonide method. rsc.org

The data presented in the second table, with a ketal carbon at 98.6 ppm and methyl carbons at 30.2 and 20.0 ppm, strongly indicates a syn relative stereochemistry for the diol in that particular synthetic intermediate, aligning perfectly with the established principles of the ¹³C NMR acetonide method. rsc.org This powerful technique, often complemented by two-dimensional NMR experiments like HMQC and NOESY, allows for the unambiguous assignment of stereochemistry in complex acyclic molecules. harvard.edudiva-portal.org

Advanced Synthetic Methodologies for 7 Methyldecane 3,4 Diol and Its Chiral Derivatives

Stereoselective Carbon-Carbon Bond Formation Leading to Diol Precursors

The construction of the carbon backbone of 7-methyldecane-3,4-diol with the correct stereochemistry is a primary challenge. Several advanced synthetic methods are employed to create the necessary C-C bonds with high levels of stereocontrol, leading to precursors that can be readily converted to the target diol.

Asymmetric allylation reactions are a cornerstone of modern stereoselective synthesis, allowing for the formation of a new carbon-carbon bond and a chiral center simultaneously. These reactions are particularly useful for creating homoallylic alcohols, which are versatile intermediates in the synthesis of polyketide natural products and other complex molecules. frontiersin.orgnih.gov

Chelation-controlled allylation reactions offer a powerful strategy for achieving high diastereoselectivity by utilizing a Lewis acid to create a rigid, cyclic transition state. mdpi.com The Reetz model, in particular, is often invoked to rationalize the stereochemical outcome of additions to α- and β-oxyaldehydes. mdpi.comresearchgate.net In this model, a bidentate Lewis acid coordinates to both the carbonyl oxygen and a nearby oxygen atom of a protecting group, forcing the substrate into a fixed conformation. The incoming nucleophile, such as an allylstannane or allyl Grignard reagent, then attacks from the less sterically hindered face, leading to a predictable stereochemical outcome. mdpi.comnih.gov

For instance, the allylation of β-hydroxyaldehydes can proceed with high 1,3-anti-selectivity through the formation of a chelate complex between a Lewis acid catalyst and the aldehyde substrate. mdpi.com The choice of protecting group on the hydroxyl moiety and the specific Lewis acid employed are critical factors that can significantly influence the diastereomeric ratio of the product. nih.gov While benzyl (B1604629) and p-methoxybenzyl ethers are commonly used, other protecting groups can also facilitate chelation control. mdpi.com The effectiveness of this approach has been demonstrated in the synthesis of complex natural products where precise control over multiple stereocenters is required. nih.gov

| Catalyst System | Substrate Type | Typical Diastereoselectivity (anti:syn) | Reference |

| Scandium triflate (hydrated) | β-oxysubstituted aldehyde | High (e.g., 94:6) | mdpi.comresearchgate.net |

| Zinc-based Lewis acids | β-silyloxy aldehyde | Good to Excellent (e.g., ≥ 5.8:1 to > 20:1) | nih.gov |

| Yb(OTf)3 | Chiral sugar derivative | Excellent anti-diastereofacial selectivity | scispace.com |

This table summarizes representative data on diastereoselectivity in chelation-controlled allylation reactions.

Lewis acid catalysis is fundamental to many diastereoselective allylation reactions, extending beyond strict chelation control. acs.orgcore.ac.uk Lewis acids activate the carbonyl electrophile, making it more susceptible to nucleophilic attack by the allylic reagent. nih.gov The choice of Lewis acid can dramatically influence the stereochemical outcome, sometimes favoring the non-chelation controlled product. scispace.com

In the context of synthesizing precursors for this compound, a Lewis acid-catalyzed allylation could be employed to set one of the key stereocenters. For example, the reaction of a chiral aldehyde with an appropriate allylmetal reagent in the presence of a Lewis acid like boron trifluoride etherate or titanium tetrachloride can lead to high diastereoselectivity. acs.orgresearchgate.net The stereochemical outcome is often rationalized by the Felkin-Ahn or Cram models, where the substituents on the chiral aldehyde dictate the facial bias of the carbonyl group. mdpi.com The development of new and more effective Lewis acid catalysts, including those derived from chiral ligands, continues to expand the scope and utility of asymmetric allylation in organic synthesis. nih.gov

The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly trans-disubstituted alkenes. alfa-chemistry.comorganic-chemistry.org This reaction involves the coupling of a sulfone with an aldehyde or ketone to form an alkene, and it is a modification of the classical Julia-Lythgoe olefination. alfa-chemistry.compreprints.org The key advantage of the Julia-Kocienski variant is that it often proceeds in a single step under milder conditions and with high E-selectivity. organic-chemistry.orgmdpi.com

In the synthesis of a long-chain molecule like this compound, the Julia-Kocienski olefination can be strategically employed to construct a significant portion of the carbon skeleton. researchgate.net For instance, a chiral aldehyde containing one of the stereocenters of the target molecule can be coupled with an appropriate sulfone to build the decane (B31447) chain. The resulting alkene can then be hydrogenated to the corresponding alkane. The reaction is known for its tolerance of a wide variety of functional groups, making it suitable for use in complex synthetic sequences. organicreactions.org Different heteroaryl sulfones, such as those based on benzothiazole (B30560) (BT) or 1-phenyl-1H-tetrazole-5-yl (PT), have been developed to fine-tune the reactivity and selectivity of the reaction. alfa-chemistry.compreprints.org

A general scheme for a Julia-Kocienski olefination involves:

Deprotonation of the sulfone with a base to form a carbanion.

Addition of the carbanion to an aldehyde.

A Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to form the alkene. mdpi.com

This methodology has been successfully applied in the total synthesis of various natural products, including insect pheromones that share structural similarities with the target diol. researchgate.netmdpi.com

Olefin cross-metathesis has emerged as a highly efficient and versatile tool for the formation of carbon-carbon double bonds. organic-chemistry.org This reaction, often catalyzed by ruthenium-based catalysts such as the Grubbs catalysts, allows for the coupling of two different alkenes. core.ac.uk For the synthesis of the decane skeleton of this compound, cross-metathesis can be a powerful strategy to connect smaller, readily available fragments. researchgate.net

For example, a chiral alkene containing the methyl branch and one of the hydroxyl groups could be coupled with a simple terminal alkene to rapidly assemble the core structure. The stereochemistry of the resulting double bond can often be controlled by the choice of catalyst and reaction conditions, with catalysts available for both E- and Z-selective transformations. nih.gov Following the metathesis reaction, the newly formed double bond can be reduced to a single bond to complete the decane chain.

The advantages of cross-metathesis include:

Efficiency: It can significantly shorten synthetic routes. nih.gov

Functional Group Tolerance: Modern metathesis catalysts are compatible with a wide range of functional groups.

Stereocontrol: The development of stereoselective catalysts allows for the formation of specific olefin isomers. nih.gov

This methodology has been widely used in the synthesis of insect pheromones, many of which are long-chain aliphatic compounds. core.ac.uknih.gov

Asymmetric Allylation Reactions

Chiral Pool and Enantiomerically Pure Building Block Strategies.researchgate.netalfa-chemistry.comjst.go.jp

An alternative and often highly effective approach to synthesizing chiral molecules is to start with enantiomerically pure building blocks derived from the "chiral pool." The chiral pool refers to the collection of inexpensive and readily available chiral compounds from natural sources, such as amino acids, sugars, and terpenes. koreascience.krorganic-chemistry.org

For the synthesis of this compound, a strategy could involve selecting a chiral starting material that already contains one or more of the required stereocenters. For instance, chiral lactones, hydroxy acids, or amino acids can be chemically modified to construct the target molecule. koreascience.krnih.gov This approach can be very efficient as it avoids the need for asymmetric induction steps and often simplifies purification by eliminating the formation of diastereomers. jst.go.jp

The synthesis of various insect pheromones has been successfully achieved using chiral pool strategies. koreascience.krnih.govscielo.br For example, L-(+)-tartaric acid and (S)-citronellol are common starting materials for the synthesis of chiral natural products. mdpi.comkoreascience.kr The key is to devise a synthetic route that transforms the starting material into the target molecule while preserving the original stereochemistry. This often involves a series of well-established chemical transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The use of enantiomerically pure building blocks produced by enzymatic resolutions or other asymmetric methods also falls under this strategic umbrella. researchgate.netresearchgate.netdiva-portal.org

| Chiral Starting Material | Potential Target Fragment | Reference |

| L-(+)-Tartaric Acid | Chiral diol or epoxide precursors | koreascience.kr |

| (S)-Citronellol | Chiral methyl-branched fragments | mdpi.com |

| D-Ribonolactone | Chiral polyol derivatives | organic-chemistry.org |

| (R)-4-Benzyl-2-oxazolidinone | Chiral aldehydes or alcohols | researchgate.net |

This table provides examples of common chiral pool starting materials and the types of chiral fragments they can be used to generate.

Exploitation of Naturally Occurring Chiral Starting Materials

The synthesis of complex chiral molecules frequently leverages the "chiral pool," which consists of readily available, enantiomerically pure natural products. Terpenes, with their diverse and often stereochemically rich structures, are a cornerstone of this approach. For the synthesis of this compound, a plausible strategy involves the use of chiral terpenes like citronellol (B86348).

(–)-Citronellol can serve as a versatile starting block. nih.gov Its chiral methyl-branched structure provides a key element of the target molecule's backbone. researchgate.net A synthetic sequence could involve the oxidative cleavage of the double bond in a protected citronellol derivative to yield a chiral aldehyde. This aldehyde can then undergo chain elongation through standard C-C bond-forming reactions, such as Wittig or Grignard reactions, followed by further functional group manipulations to construct the decane skeleton. The stereochemistry of the final diol would be dictated by the initial chirality of the starting terpene and the stereoselectivity of the subsequent reaction steps. This approach is advantageous due to the low cost and high availability of many terpenes in enantiomerically pure forms. nih.gov

Table 1: Examples of Chiral Pool Terpenes in Natural Product Synthesis

| Chiral Pool Terpene | Application in Synthesis | Reference |

|---|---|---|

| (–)-Citronellol | Starting material for acyclic natural products | nih.gov |

| (–)-Linalool | Precursor for organocatalytic synthesis |

Biocatalytic Approaches for Chiral Synthon Generation (e.g., Lipase-Catalyzed Transformations)

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their esters. nih.govnih.gov

In the context of this compound, a racemic mixture of the diol or a suitable precursor could be resolved using a lipase-catalyzed transesterification. For instance, a racemic mixture of this compound can be subjected to acylation in the presence of a lipase (B570770) such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL-C) and an acyl donor like vinyl acetate (B1210297). The enzyme will selectively acylate one enantiomer of the diol, allowing for the separation of the monoacylated diol from the unreacted enantiomer. nih.gov This method is effective for a wide range of aliphatic 1,2-diols. nih.govresearchgate.net The efficiency of the resolution is often high, yielding products with excellent enantiomeric excess (ee). nih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Diols

| Lipase | Substrate Type | Acyl Donor | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PSL-C) | 1,2-Diols with ester functionality | Vinyl acetate | tert-Butyl methyl ether | Good conversion and enantioselectivity | nih.gov |

| Lipase Amano PS | 3-(4-phenyl-1-piperazinyl)-1,2-propanediol diacetate | n-Propanol (alcoholysis) | Various organic solvents | Successful kinetic resolution | researchgate.net |

Diastereoselective Functional Group Interconversions for Diol Synthesis

Regio- and Stereoselective Epoxide Ring-Opening Reactions

The ring-opening of epoxides is a classic and powerful method for the synthesis of 1,2-diols. The regio- and stereoselectivity of this reaction are crucial for controlling the final stereochemistry of the product.

Borinic Acid-Catalyzed Ring-Opening Mechanisms

Recent advancements have demonstrated that diarylborinic acids (Ar₂BOH) can act as effective catalysts for the regioselective ring-opening of epoxy alcohols. nih.govnih.gov This methodology is particularly relevant for the synthesis of this compound from a corresponding epoxy alcohol precursor, such as 3,4-epoxy-7-methyldecan-1-ol.

The catalytic cycle is proposed to involve the formation of a borinate ester between the borinic acid and the hydroxyl group of the epoxy alcohol. This intermediate then facilitates an intramolecular nucleophilic attack on the epoxide. nih.gov For a 3,4-epoxy alcohol, this catalytic tethering mechanism directs the nucleophile to the C3 position, leading to a high degree of regioselectivity that might not be achieved with conventional methods. nih.govresearchgate.net This approach has been successfully applied to the ring-opening of 3,4-epoxy alcohols with various nucleophiles, including amines and thiols. nih.gov For the synthesis of the diol, water would act as the nucleophile.

Table 3: Diarylborinic Acid-Catalyzed Epoxide Ring-Opening

| Catalyst | Substrate | Nucleophile | Selectivity | Reference |

|---|---|---|---|---|

| Diarylborinic acid | 3,4-Epoxy alcohols | Aniline, dialkylamine, arenethiol | C3-selective | nih.gov |

Asymmetric Dihydroxylation Protocols

The Sharpless Asymmetric Dihydroxylation (AD) is a premier method for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to achieve high enantioselectivity.

To synthesize a specific enantiomer of this compound, one could start with the corresponding alkene, 7-methyl-3-decene. The choice of the chiral ligand, either from the AD-mix-α [(DHQ)₂PHAL] or AD-mix-β [(DHQD)₂PHAL] series, dictates which face of the double bond is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. wikipedia.orgorganic-chemistry.org The reaction is known to be effective for a wide range of alkenes, including terminal and internal aliphatic olefins. researchgate.netnih.gov The use of a co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), regenerates the osmium tetroxide catalyst, allowing it to be used in substoichiometric amounts. wikipedia.orgorganic-chemistry.org

Table 4: Sharpless Asymmetric Dihydroxylation of Alkenes

| Reagent | Substrate Type | Key Features | Reference |

|---|---|---|---|

| AD-mix-α / AD-mix-β | Prochiral Olefins | High enantioselectivity, predictable stereochemistry | wikipedia.orgorganic-chemistry.org |

Stereoselective Reduction Strategies for Diol Formation

The stereoselective reduction of α-hydroxy ketones is another powerful strategy for the synthesis of 1,2-diols. The pre-existing hydroxyl group can direct the approach of the reducing agent, leading to high diastereoselectivity.

For the synthesis of this compound, the corresponding α-hydroxy ketone, 4-hydroxy-7-methyl-3-decanone, would be the key intermediate. The reduction of the ketone can be achieved with various reducing agents. The stereochemical outcome is often predicted by Felkin-Anh or chelation-controlled models, depending on the reaction conditions and the nature of the reducing agent. For example, chelation-control using a reagent like zinc borohydride (B1222165) can favor the formation of the syn-diol, while non-chelating conditions might favor the anti-diol.

Furthermore, enzymatic reductions of α-hydroxy ketones using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offer excellent stereoselectivity. Different enzymes can produce either the syn or the anti diol with high diastereomeric and enantiomeric excess.

Table 5: Stereoselective Reduction of α-Hydroxy Ketones

| Reduction Method | Substrate | Outcome | Reference |

|---|---|---|---|

| Enzymatic (Ketoreductase) | α-Alkyl-β-hydroxy ketones | High diastereoselectivity for syn or anti diols depending on the enzyme | |

| Chemical (Boron hydrides) | Functionalized cyclohexanones | Diastereoselective reduction | researchgate.net |

Strategic Protecting Group Chemistry in Diol Synthesis

In the multistep synthesis of complex molecules like this compound, functional groups often need to be temporarily masked to prevent unwanted side reactions. libretexts.org This temporary modification, known as protection, involves converting a functional group into a less reactive derivative. organic-chemistry.org For a diol, the two hydroxyl groups must be carefully managed to allow for selective reactions at other sites in the molecule or at one of the hydroxyls in the presence of the other. The choice of protecting groups is critical, as they must be stable under various reaction conditions and removable in high yield when no longer needed. organic-chemistry.org

Selective Monoprotection and Regioselective Deprotection Tactics

The synthesis of specific derivatives of this compound often requires differentiating between the two hydroxyl groups at the C-3 and C-4 positions. This can be achieved through selective monoprotection or regioselective deprotection of a bis-protected intermediate.

Selective Monoprotection: Achieving monoprotection of a diol can be challenging but is often accomplished by exploiting subtle differences in the steric or electronic environment of the hydroxyl groups. For a 1,2-diol, the secondary hydroxyls at C-3 and C-4 present a similar reactive profile. However, the use of bulky protecting group reagents, such as tert-butyldimethylsilyl (TBS) chloride, can favor the protection of the less sterically hindered hydroxyl group. In other strategies, the formation of a cyclic derivative, like a benzylidene acetal (B89532) or an acetonide, can protect both hydroxyls simultaneously. organic-chemistry.org Subsequent regioselective opening of this cyclic protecting group can then yield a monoprotected diol.

Regioselective Deprotection: An alternative to selective monoprotection is the protection of both hydroxyl groups followed by the selective removal of one. The success of this tactic depends on using protecting groups with different labilities. For instance, if one hydroxyl is protected as a methoxymethyl (MOM) ether and the other as a tert-butyldimethylsilyl (TBS) ether, the TBS group can be selectively cleaved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) while the MOM group remains intact. clockss.org

A novel procedure utilizing a combination of TBSOTf and 2,2'-bipyridyl has been developed for the highly selective deprotection of MOM groups in the presence of other protecting groups, offering a reverse selectivity to standard acid-mediated protocols. clockss.org The mechanism involves the Lewis acid (TBSOTf) coordinating in a highly discriminatory manner to the least sterically encumbered oxygen atom of the acetal. clockss.org This level of control is crucial for manipulating complex polyol structures. For example, treatment of a MOM and TBS protected diol with specific reagents can result in the regioselective generation of a mono-MOM protected diol in high yield. clockss.org

The following table summarizes various tactics for the selective protection and deprotection of diols, which are applicable to the synthesis of this compound derivatives.

| Tactic | Protecting Group(s) | Reagents and Conditions for Cleavage | Selectivity |

| Monoprotection | Acetonide | p-Toluenesulfonic acid (p-TsOH·H₂O) in methanol, reflux. mdpi.com | Forms a cyclic ketal across both hydroxyls. |

| Deprotection | tert-Butyldimethylsilyl (TBS) ether | Tetrabutylammonium fluoride (TBAF) in THF. clockss.org | Cleaves silyl (B83357) ethers, stable to many other conditions. |

| Deprotection | Methoxymethyl (MOM) ether | Trifluoroacetic acid (TFA)-H₂O or TMSOTf-based methods. clockss.org | Cleaved under acidic conditions. libretexts.org |

| Regioselective Deprotection | Methylene (B1212753) Acetal vs. Acetonide | CF₃CO₂H–H₂O. clockss.org | Preferentially cleaves the acetonide. |

| Regioselective Deprotection | MOM ether vs. Ketal-type groups | TBSOTf and 2,2'-bipyridyl. clockss.org | Selectively cleaves the MOM ether. |

Orthogonal Protecting Group Schemes for Differentiated Hydroxyl Groups

An orthogonal protecting group strategy is a powerful approach in complex synthesis where multiple functional groups of the same type are present. organic-chemistry.org This strategy employs protecting groups that can be removed under distinct reaction conditions, allowing for the deprotection of one group without affecting the others. nih.govsigmaaldrich.com For the two hydroxyl groups of this compound, an orthogonal scheme enables the selective unmasking and reaction of each hydroxyl group independently, which is essential for the synthesis of specific chiral derivatives.

A simple orthogonal scheme could involve protecting one hydroxyl as an acetate ester and the other as a silyl ether. The acetate group is readily cleaved under basic conditions (e.g., hydrolysis with sodium hydroxide), while the silyl ether is stable to base but is easily removed with a fluoride source (e.g., TBAF). libretexts.org

More sophisticated syntheses may require a larger set of orthogonal protecting groups to accommodate various reaction steps. For example, in the synthesis of highly branched oligosaccharides, a versatile set of protecting groups was employed, including:

Allyl (All) ethers: Removed by a palladium catalyst (e.g., Pd(PPh₃)₄). sigmaaldrich.com

Benzyl (Bn) ethers: Removed by hydrogenolysis (H₂, Pd/C). libretexts.org

Levulinoyl (Lev) esters: Removed by hydrazine.

Silyl ethers (e.g., TBS, TIPS, DEIPS): Removed by fluoride ions (TBAF). nih.gov

The selection of a protecting group pattern can be critical for achieving high stereoselectivity in subsequent reactions. nih.gov An orthogonal strategy for this compound could involve protecting the C-3 hydroxyl with a group removable under one set of conditions (e.g., an allyl ether) and the C-4 hydroxyl with a group removable under completely different conditions (e.g., a benzyl ether). This would allow for the selective modification at C-3, followed by deprotection of C-4 for a subsequent transformation.

The table below presents a set of orthogonal protecting groups suitable for differentiating the hydroxyl groups in this compound, along with their specific deprotection conditions.

| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Stability |

| Acetyl | Ac | -C(O)CH₃ | Mild acid or base (e.g., K₂CO₃, MeOH). libretexts.org | Stable to hydrogenolysis and fluoride. |

| Benzyl | Bn | -CH₂Ph | Hydrogenolysis (H₂, Pd/C). libretexts.org | Stable to acid, base, and fluoride. |

| tert-Butyldimethylsilyl | TBS | -Si(CH₃)₂(C(CH₃)₃) | Fluoride source (e.g., TBAF in THF). clockss.org | Stable to hydrogenolysis and many basic/acidic conditions. |

| Methoxymethyl ether | MOM | -CH₂OCH₃ | Acidic conditions (e.g., TFA, HCl). libretexts.orgclockss.org | Stable to base, hydrogenolysis, and fluoride. |

| Allyl | All | -CH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger. sigmaaldrich.com | Stable to most acidic and basic conditions. |

| p-Methoxybenzyl | PMB | -CH₂(C₆H₄)OCH₃ | Oxidation (DDQ) or strong acid. libretexts.org | Stable to base and mild acid. |

Reactivity and Synthetic Transformations of 7 Methyldecane 3,4 Diol

Oxidative Transformations of Diols

The vicinal diol moiety in 7-methyldecane-3,4-diol is susceptible to oxidation, which can proceed via two main pathways: oxidative cleavage of the carbon-carbon bond between the hydroxyl groups or oxidation of one or both hydroxyl groups without C-C bond scission.

A common and highly specific reaction for vicinal diols is oxidative cleavage with reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄). tutorchase.comscispace.comnih.gov This reaction, known as the Malaprade reaction for periodate and the Criegee oxidation for lead tetraacetate, breaks the C3-C4 bond of this compound. scispace.comCurrent time information in Bangalore, IN. The reaction proceeds through a cyclic intermediate, a cyclic periodate ester or a lead(IV) diester, which then fragments to yield two carbonyl compounds. wikipedia.orgwikipedia.org Given the structure of this compound, this cleavage would result in the formation of propanal and 4-methylheptanal. The reaction is typically high-yielding and can be used as a definitive test for the presence of a 1,2-diol. wikipedia.org

Alternatively, under milder and more controlled conditions, it is possible to selectively oxidize one of the hydroxyl groups to a ketone, yielding an α-hydroxy ketone. Catalytic systems, such as those based on manganese with hydrogen peroxide as the oxidant, have been shown to be effective for the mono-oxidation of vicinal diols. acs.orgtandfonline.com For this compound, this would result in a mixture of 3-hydroxy-7-methyl-4-decanone and 4-hydroxy-7-methyl-3-decanone. Further oxidation under more vigorous conditions, for instance with stronger oxidizing agents like potassium permanganate (B83412) or dichromate, can lead to cleavage of the diol and subsequent oxidation of the resulting aldehydes to carboxylic acids. organic-chemistry.org A metal-free alternative for the oxidative cleavage of vicinal diols to carboxylic acids involves aerobic photooxidation using 2-chloroanthraquinone (B1664062) as a catalyst. acs.org

| Transformation | Reagents | Expected Products | Notes |

|---|---|---|---|

| Oxidative Cleavage | Sodium periodate (NaIO₄) or Lead tetraacetate (Pb(OAc)₄) | Propanal and 4-Methylheptanal | High-yield reaction proceeding through a cyclic intermediate. tutorchase.comscispace.comwikipedia.org |

| Mono-oxidation to α-hydroxy ketone | Manganese catalyst (e.g., Mn salt with pyridine-2-carboxylic acid) and H₂O₂ | 3-Hydroxy-7-methyl-4-decanone and 4-Hydroxy-7-methyl-3-decanone | Selective oxidation of one hydroxyl group. acs.orgtandfonline.com |

| Oxidative Cleavage to Carboxylic Acids | Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇) | Propanoic acid and 4-Methylheptanoic acid | Requires strong oxidizing conditions. organic-chemistry.org |

| Aerobic Photooxidative Cleavage to Carboxylic Acids | 2-Chloroanthraquinone, light | Propanoic acid and 4-Methylheptanoic acid | A metal-free, environmentally friendly method. acs.org |

Cyclic Derivative Formation (e.g., Acetonides, Cyclic Ethers, Lactones)

The two proximate hydroxyl groups of this compound facilitate the formation of cyclic derivatives, which can be used as protecting groups or as intermediates for further transformations.

Acetonides: Vicinal diols readily react with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form a cyclic ketal known as an acetonide. youtube.commdpi.com This five-membered dioxolane ring is a common protecting group for 1,2-diols due to its ease of formation and subsequent removal by acid-catalyzed hydrolysis. bates.eduharvard.edu The formation of the this compound acetonide would protect both hydroxyl groups, allowing for selective reactions at other positions of the molecule.

Cyclic Ethers: The formation of a cyclic ether from this compound itself is not a direct, single-step reaction. However, derivatives of the diol can be used to synthesize cyclic ethers. For instance, if the diol is part of a longer chain with a terminal leaving group, intramolecular Williamson ether synthesis can lead to the formation of a cyclic ether. More relevant to the diol itself, conversion to a cyclic sulfate (B86663) or an epoxide followed by intramolecular attack of a tethered nucleophile can yield cyclic ethers. The direct cyclodehydration of 1,n-diols using heteropoly acids as catalysts is an effective method for forming cyclic ethers like tetrahydrofuran (B95107) and tetrahydropyran. nih.gov A one-pot method for the synthesis of cyclic ethers from 1,2,n-triols proceeds via a cyclic orthoester intermediate. msu.edu

Lactones: A lactone, which is a cyclic ester, can be formed from this compound after one of the hydroxyl groups is oxidized to a carboxylic acid. wikipedia.orgaccessscience.com For example, if the C3 hydroxyl group were to be selectively oxidized to a carboxylic acid (a multi-step process), the resulting γ-hydroxy acid could undergo intramolecular esterification (lactonization) to form a γ-lactone. tutorchase.comyoutube.com This cyclization is often spontaneous for γ- and δ-hydroxy acids. wikipedia.org

| Cyclic Derivative | Formation Strategy | Key Reagents/Intermediates | Resulting Structure |

|---|---|---|---|

| Acetonide | Protection of the diol | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., TsOH) | A 2,2-dimethyl-1,3-dioxolane (B146691) ring fused to the C3 and C4 positions |

| Cyclic Ether | Intramolecular cyclization | Requires derivatization to a halo-alcohol or tosylate-alcohol | e.g., Tetrahydrofuran or oxetane (B1205548) derivative depending on the position of the attacking hydroxyl group |

| Lactone | Oxidation followed by intramolecular esterification | Oxidizing agent to form a hydroxy-carboxylic acid | γ-lactone or δ-lactone depending on which hydroxyl is oxidized and cyclizes |

Esterification and Etherification Reactions

The hydroxyl groups of this compound can be readily converted to esters and ethers through reaction with appropriate electrophiles. These reactions can occur at one or both of the hydroxyl groups, with selectivity often being achievable by controlling the stoichiometry of the reagents.

Esterification: The diol can be esterified by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under acidic catalysis (Fischer esterification). researchgate.net The reaction with a stoichiometric amount of an acylating agent would likely lead to a mixture of the 3-monoester, the 4-monoester, and the 3,4-diester. The use of a large excess of the acylating agent would favor the formation of the diester. For long-chain acids and alcohols, ferric chloride hexahydrate has been shown to be an effective catalyst for esterification. researchgate.net

Etherification: Etherification can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. For secondary alcohols like those in this compound, acid-catalyzed dehydration can lead to symmetrical ethers, though this is less controlled and can lead to elimination byproducts. masterorganicchemistry.com More selective methods for the synthesis of unsymmetrical ethers from secondary alcohols involve iron-catalyzed dehydrative etherification or the use of an alkoxyhydrosilane mediator. acs.orgrsc.org

| Reaction | Typical Reagents | Expected Products | Notes |

|---|---|---|---|

| Esterification | Acyl chloride (e.g., CH₃COCl), Acid anhydride (B1165640) (e.g., (CH₃CO)₂O), or Carboxylic acid + acid catalyst | Mono- and/or di-esters | Selectivity for mono- vs. di-esterification can be controlled by stoichiometry. |

| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | Mono- and/or di-ethers | SN2 reaction with potential for elimination side reactions. |

| Dehydrative Etherification | Acid catalyst (e.g., H₂SO₄) or Iron catalyst | Symmetrical and unsymmetrical ethers | Can be used to form ethers directly from alcohols. masterorganicchemistry.comacs.org |

Elaboration of the Carbon Skeleton via Further Coupling Reactions

The carbon skeleton of this compound can be extended by converting one of the hydroxyl groups into a suitable leaving group and then performing a transition metal-catalyzed cross-coupling reaction.

To participate in cross-coupling reactions, one of the hydroxyl groups of this compound must first be converted into a better leaving group, such as a tosylate (-OTs) or a halide. The other hydroxyl group would typically be protected, for instance as a silyl (B83357) ether or as part of an acetonide with the first hydroxyl group before its conversion.

Kumada Coupling: The Kumada coupling reaction involves the reaction of a Grignard reagent with an organic halide or tosylate, catalyzed by a nickel or palladium complex. wikipedia.org A monotosylated derivative of this compound could be coupled with various Grignard reagents (alkyl, vinyl, or aryl) to form a new carbon-carbon bond at either the C3 or C4 position. acs.orgacs.orgresearchwithrutgers.com Palladium-catalyzed Kumada couplings of aryl and vinyl tosylates have been shown to proceed under mild conditions. acs.org

Suzuki Coupling: The Suzuki coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. wikipedia.org Recent advances have extended this reaction to include unactivated secondary alkyl halides. scispace.comnih.gov Thus, a monohalogenated derivative of this compound could be coupled with a variety of organoboronic acids to introduce new alkyl, alkenyl, or aryl substituents. Copper-catalyzed Suzuki-Miyaura couplings have also been developed for unactivated secondary and primary alkyl halides. acs.org

| Coupling Reaction | Diol Derivative | Coupling Partner | Catalyst | Expected Product |

|---|---|---|---|---|

| Kumada Coupling | Monotosylate or Monohalide | Grignard Reagent (R-MgX) | Nickel or Palladium complex | Product of C-C bond formation with the R group of the Grignard reagent |

| Suzuki Coupling | Monohalide or Monotriflate | Boronic Acid (R-B(OH)₂) | Palladium complex and a base | Product of C-C bond formation with the R group of the boronic acid |

Advanced Analytical and Spectroscopic Characterization of 7 Methyldecane 3,4 Diol Stereoisomers

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 7-methyldecane-3,4-diol, the protons attached to the carbons bearing the hydroxyl groups (H-3 and H-4) are expected to resonate in the downfield region, typically between 3.4 and 4.0 ppm. The exact chemical shift and multiplicity of these signals are highly dependent on the stereochemistry of the diol and the solvent used. The protons of the methyl group at C-7 would likely appear as a doublet around 0.8-1.0 ppm, coupled to the adjacent methine proton. The remaining methylene (B1212753) and methine protons of the decane (B31447) chain would produce a complex series of overlapping signals in the upfield region, generally between 1.2 and 1.6 ppm. The hydroxyl protons themselves would give rise to broad signals whose chemical shifts are concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbons bonded to the hydroxyl groups (C-3 and C-4) are the most deshielded of the sp³-hybridized carbons and are expected to have chemical shifts in the range of 70-80 ppm. libretexts.orgoregonstate.edu The methyl carbon at C-7 and the terminal methyl carbon (C-10) would be found in the upfield region, typically between 10 and 25 ppm. The other methylene and methine carbons of the alkyl chain would resonate at intermediate chemical shifts. The precise chemical shifts in both ¹H and ¹³C NMR are sensitive to the diastereomeric form of the molecule, and subtle differences in these shifts can be used to distinguish between stereoisomers.

Representative ¹³C NMR Chemical Shift Data for Aliphatic Diols

| Carbon Atom | Expected Chemical Shift Range (ppm) |

|---|---|

| Carbons with -OH (C-3, C-4) | 70 - 80 |

| Alkyl Chain Carbons | 20 - 40 |

| Methyl Carbons | 10 - 25 |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a prominent broad absorption band in the region of 3200-3550 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. specac.com The broadness of this peak is a result of intermolecular hydrogen bonding. Another key feature would be the C-O stretching vibrations, which are expected to appear as sharp peaks in the fingerprint region, typically between 1000 and 1200 cm⁻¹. specac.com The spectrum would also display strong, sharp peaks in the 2850-2960 cm⁻¹ range, corresponding to the C-H stretching vibrations of the aliphatic chain.

Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3550 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong, Sharp |

| C-O Stretch | 1000 - 1200 | Sharp |

Mass Spectrometry Techniques (HRMS-ESI, GC-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would be employed to accurately determine the molecular formula of this compound. ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation. The high resolution of the mass analyzer allows for the determination of the exact mass of these ions, which can be used to deduce the elemental composition with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile compounds like this compound, though derivatization might be necessary to improve its volatility. In GC-MS, the compound is first vaporized and then ionized, typically by electron ionization (EI). EI is a high-energy ionization method that causes extensive fragmentation of the molecule. wikipedia.org The resulting mass spectrum is a fingerprint of the compound, showing a series of fragment ions. For a long-chain diol, characteristic fragmentation pathways include the cleavage of the C-C bond between the two hydroxyl-bearing carbons and alpha-cleavage adjacent to the hydroxyl groups. libretexts.org The loss of water is also a common fragmentation pathway for alcohols. libretexts.org

Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Process | Expected Fragment Ion (m/z) |

|---|---|

| Loss of Water [M-H₂O]⁺ | Variable |

| Alpha-cleavage at C-3/C-4 | Variable |

| Cleavage between C-3 and C-4 | Variable |

While standard GC-MS can separate constitutional isomers, the separation and identification of stereoisomers often require specialized techniques. The use of chiral stationary phases in the gas chromatograph can enable the separation of enantiomers. sysydz.net Diastereomers, having different physical properties, can sometimes be separated on standard, non-chiral columns, as their different shapes lead to different interactions with the stationary phase. sysydz.net By comparing the retention times and mass spectra of the components in a mixture to those of authenticated standards of the individual stereoisomers, it is possible to identify and quantify the stereoisomeric composition of a sample.

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture. For a compound with multiple stereoisomers like this compound, HPLC is particularly useful for assessing the purity of a sample and determining the ratio of diastereomers. Diastereomers have different physical properties and can often be separated using standard HPLC columns (either normal-phase or reversed-phase) under optimized conditions. nih.govnih.gov The separation is based on the differential partitioning of the diastereomers between the stationary phase and the mobile phase. By integrating the peak areas of the separated diastereomers, their relative proportions in the mixture can be accurately determined.

To separate enantiomers, which have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is required in the HPLC system. phenomenex.com Chiral HPLC is the most widely used method for determining the enantiomeric excess (ee) of a chiral compound. The CSP creates a chiral environment in the column, leading to differential interactions with the two enantiomers of a compound. This results in different retention times for the enantiomers, allowing for their separation and quantification. A variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides, proteins, and synthetic polymers. phenomenex.com The choice of the appropriate CSP and mobile phase is crucial for achieving a successful enantiomeric separation.

Computational and Mechanistic Investigations of 7 Methyldecane 3,4 Diol Reactions and Conformations

Theoretical Analysis of Reaction Mechanisms and Transition States (e.g., Felkin-Ahn, Cram, Reetz Models)

The synthesis of 7-Methyldecane-3,4-diol, a chiral molecule with two stereocenters at the C3 and C4 positions, involves the nucleophilic addition to a carbonyl group. The stereochemical outcome of such reactions can be predicted by established theoretical models like the Felkin-Ahn, Cram, and Reetz models. These models analyze the steric and electronic interactions in the transition state to determine which diastereomer will be preferentially formed.

The Felkin-Ahn model is widely used to predict the stereochemistry of nucleophilic attack on carbonyls adjacent to a stereocenter. uwindsor.ca It posits that the largest group on the alpha-carbon orients itself perpendicular to the carbonyl plane to minimize steric strain. uvic.ca The nucleophile then attacks the carbonyl carbon from the least hindered face, typically following the Bürgi-Dunitz trajectory (approximately 107°). gla.ac.uk In the formation of this compound from a precursor like 7-methyl-3-decanone, the Felkin-Ahn model would predict the approach of a nucleophile to the carbonyl at C4, with the existing stereocenter at C3 influencing the facial selectivity.

The Cram's chelation control model applies when a chelating group (like a hydroxyl or alkoxy group) is present on the alpha-carbon. A Lewis acid can coordinate with both the carbonyl oxygen and the chelating group, forming a rigid five-membered ring. This locks the conformation of the substrate, and the nucleophile attacks from the least hindered side of this rigid structure, often leading to high diastereoselectivity. uvic.ca

The Reetz model is an extension relevant to 1,3-asymmetric induction, which would be applicable in synthesizing derivatives of this compound. It proposes that high 1,3-anti-selectivity can be achieved through the formation of a six-membered chelate intermediate involving a Lewis acid catalyst and a β-oxy-substituted aldehyde or ketone. mdpi.comresearchgate.net This model explains how remote stereocenters can influence the stereochemical outcome at the reaction center. mdpi.com

| Model | Key Principle | Predicted Outcome for Carbonyl Addition | Application Context |

| Felkin-Ahn Model | The largest substituent at the α-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric hindrance. uwindsor.ca | Typically predicts the anti diastereomer as the major product. uwindsor.ca | Non-chelating conditions with a chiral center alpha to the carbonyl. |

| Cram's Chelation Model | A chelating group (e.g., -OR, -NR₂) at the α-carbon forms a rigid ring with the carbonyl oxygen and a Lewis acid. uvic.ca | Often predicts the syn diastereomer due to the fixed conformation. uwindsor.ca | Reactions involving Lewis acids and substrates with α-chelating groups. |

| Reetz Model | Formation of a six-membered chelate intermediate in reactions of β-oxy substituted carbonyls with a Lewis acid catalyst. mdpi.com | High 1,3-anti-selectivity is commonly achieved. mdpi.comresearchgate.net | Diastereoselective additions to β-hydroxy or β-alkoxy carbonyl compounds. |

This table summarizes the core principles of stereochemical models relevant to the synthesis of chiral diols.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the potential energy surface and identify stable conformations, transition states, and the dynamics of intermolecular interactions. researchgate.net

For this compound, MD simulations can provide a detailed understanding of its conformational landscape. The molecule possesses significant flexibility due to the rotation around its numerous single bonds. Simulations can explore the rotational isomers (rotamers) and determine their relative energies and populations at a given temperature. This is crucial for understanding how the molecule's three-dimensional shape influences its physical properties and reactivity.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. The two hydroxyl groups in this compound are capable of forming both intramolecular and intermolecular hydrogen bonds. Simulations in a solvent like water or in a mixture of other compounds can reveal the preferred hydrogen bonding networks, which govern solubility, aggregation, and interactions with other molecules. This information is particularly valuable for predicting how the diol might interact with biological receptors or other chemical species.

| Dihedral Angle | Conformation | Relative Energy (kJ/mol) (Hypothetical) | Population (%) (Hypothetical) |

| H-O-C4-C3 | gauche | 0 | 65 |

| H-O-C4-C3 | anti | 5.2 | 30 |

| C5-C4-C3-O | gauche | 2.1 | 55 |

| C5-C4-C3-O | anti | 0 | 40 |

| C4-C3-C2-C1 | anti | 0 | 70 |

| C4-C3-C2-C1 | gauche | 3.8 | 25 |

This hypothetical table illustrates the type of data that could be generated from MD simulations to describe the conformational preferences of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.org By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, energies, and reactivity indices. acs.org For this compound, DFT calculations are instrumental in understanding its intrinsic chemical nature.

One of the key applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. acs.org

DFT can also be used to calculate global reactivity parameters, such as hardness (η), softness (σ), and the electrophilicity index (ω). acs.org These parameters provide a quantitative measure of a molecule's resistance to change in its electron distribution and its propensity to react as an electrophile. Such calculations can predict which sites on the this compound molecule are most susceptible to electrophilic or nucleophilic attack, thereby guiding the design of chemical reactions. DFT has been successfully used to provide mechanistic support for reactions producing related diols. core.ac.uk

| Parameter | Definition | Calculated Value (Hypothetical) | Implication |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 7.7 eV | High kinetic stability |

| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 3.85 eV | Resistance to electronic change |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | 2.65 eV | Electron-attracting power |

| Electrophilicity Index (ω) | χ² / (2η) | 0.91 eV | Propensity to act as an electrophile |

This table presents hypothetical DFT-calculated electronic properties and reactivity descriptors for this compound.

Applications of 7 Methyldecane 3,4 Diol As a Chiral Building Block in Complex Organic Synthesis

Integration into Natural Product Total Synthesis

The incorporation of chiral fragments is a cornerstone of modern total synthesis, allowing for the efficient and stereocontrolled construction of complex natural products. Chiral diols, in particular, are versatile intermediates that can be elaborated into a variety of functional groups and carbon skeletons.

Polyketides and fatty acids are large and structurally diverse classes of natural products, many of which exhibit potent biological activities. Their carbon backbones are often characterized by repeating 1,3- or 1,5-oxygenation patterns and multiple stereocenters, making chiral diols logical precursors.

While the direct use of 7-Methyldecane-3,4-diol as a building block in the synthesis of a specific polyketide or fatty acid-derived natural product is not prominently documented in scientific literature, the synthesis of structurally related fragments highlights its potential. For instance, a protected methyldecane diol, (3R,5S,7S)-7-(Methoxymethoxy)-3-methyldecane-1,5-diol, has been synthesized and utilized as a C7-C16 building block for the marine macrolide (+)-Neopeltolide. mdpi.com This synthesis demonstrates how a chiral methyl-branched diol can serve as a key intermediate for a complex polyketide. mdpi.com The reduction of a corresponding lactone yields the diol, which contains the necessary stereochemical information for subsequent steps in the total synthesis. mdpi.com The principles of polyketide synthesis, which often involve the iterative construction of a carbon chain, suggest that a molecule like this compound could serve as a valuable starting point or intermediate. rsc.orguni-bayreuth.deacs.org

Pheromones and other semiochemicals are compounds used for communication between organisms, and their biological activity is often highly dependent on their stereochemistry. acs.orgchemecol.org Many insect pheromones are methyl-branched alcohols, esters, or ketones, making chiral methyl-branched diols like this compound attractive precursors. rsc.orgdiva-portal.orgresearchgate.net

The synthesis of insect pheromones frequently employs chiral diols as starting materials. researchgate.netmdpi.com For example, the sex pheromone of the western corn rootworm, 8-methyldecan-2-yl propionate, has a "methyldecane" core, and its various stereoisomers have been synthesized using convergent strategies starting from commercially available chiral materials. mdpi.comresearchgate.net Similarly, pine sawfly pheromones are often esters of methyl-branched secondary alcohols, such as 3,7,11-trimethyl-2-tridecanol, which are synthesized from smaller chiral building blocks. rsc.orgdiva-portal.org

Furthermore, some bark beetle pheromones are cyclic ethers, such as Pityol and Vittatol, which are biosynthetically and synthetically related to diol precursors. uni-bayreuth.ded-nb.info The proposed biogenesis involves the epoxidation of an unsaturated alcohol followed by intramolecular cyclization, a process that starts from a structure related to a diol. uni-bayreuth.dechemecol.org

Despite the clear potential and the common use of structurally similar compounds in pheromone synthesis, specific examples detailing the stereoselective synthesis of a pheromone or semiochemical directly from this compound as a chiral building block are not found in the reviewed literature.

Synthesis of Other Biologically Active Molecules

Beyond the major classes of polyketides and pheromones, chiral diols are fundamental building blocks for a vast array of other biologically active molecules. Their two hydroxyl groups can be differentially protected and functionalized to allow for stepwise elaboration into more complex structures.

The application of this compound in the synthesis of other specific biologically active compounds is not well-documented. However, the strategies used for related molecules are illustrative. The synthesis of (3R,5S,7S)-7-(Methoxymethoxy)-3-methyldecane-1,5-diol showcases a key synthetic maneuver where a chiral lactone is reduced to a diol, which then serves as a versatile intermediate for further transformations, such as protection and methylation, on the path to a larger molecular target. mdpi.com A patent has listed 2-methyldecane-3,4-diol and 7-methyloctane-3,4-diol in the context of microbial production pathways, indicating interest in this class of compounds. google.com The synthesis of antifungal and antibiotic macrolides, such as (–)-Melearoride A and (–)-PF1163B, also relies on chiral fragments, although not this specific diol. researchgate.net These examples underscore the role of such chiral motifs in constructing molecules with significant therapeutic potential.

Development and Application of Novel Chiral Ligands and Catalysts Derived from Diols

One of the most significant applications of chiral diols in modern organic chemistry is their use as ligands in asymmetric catalysis. acs.orgacs.org By coordinating to a metal center, a chiral diol can create a chiral environment that forces a reaction to proceed with high enantioselectivity, yielding one enantiomer of the product in preference to the other. bohrium.com

Chiral diols are used to construct a variety of catalysts for numerous asymmetric transformations. nih.gov They can act as organocatalysts themselves, where the hydroxyl groups activate substrates or reagents through non-covalent interactions like hydrogen bonding. nih.gov More commonly, they are used as ligands for Lewis acidic metals such as titanium, boron, and lanthanides. bohrium.comnih.gov For example, the reaction of lanthanide tris(amide) complexes with chiral 1,2-diols can generate catalytically active species for reactions like the Meerwein-Ponndorf-Verley (MPV) reduction, although issues like oligomerization can sometimes lead to low enantioselectivity. bohrium.com The structural properties of the diol ligand, including steric bulk and conformational rigidity, are crucial for achieving high catalytic efficiency and stereocontrol. bohrium.commetu.edu.tr

The table below summarizes the types of asymmetric reactions where chiral diols are commonly employed as ligands or catalysts.

| Reaction Type | Catalyst System Example | Function of Diol | Reference(s) |

| Allylboration | Ketone + Allylboronate + BINOL | Forms chiral boronate ester in situ | nih.gov |

| Diels-Alder Reaction | Diene + Dienophile + Ti(OiPr)₄ + TADDOL | Forms chiral Lewis acid complex | nih.gov |

| Strecker Reaction | Imine + HCN + Chiral Diol-derived complex | Asymmetric addition of cyanide | acs.org |

| Hydrosilylation | Olefin + Silane + Rh-DIPAMP | Chiral phosphine (B1218219) ligand (derived from diol) | acs.org |

| Aldol Reaction | Aldehyde + Silyl (B83357) Enol Ether + Chiral Diol-TiCl₂ | Chiral Lewis Acid Catalyst | mdpi.com |

| Epoxidation | Alkene + Oxidant + Salen-type ligand | Ligand derived from chiral diamine/diol | metu.edu.tr |

While this is a major field of application for chiral diols, specific research detailing the synthesis and use of ligands or catalysts derived explicitly from this compound is not available in the searched scientific literature. The potential exists, but its exploration has not yet been reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.